molecular formula C12H12F3NO3 B2357122 (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester CAS No. 87427-94-9

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester

Cat. No. B2357122
CAS RN: 87427-94-9
M. Wt: 275.227
InChI Key: UJFQZOPDJFWHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)benzoic Acid is a solid substance at 20℃ with a molecular formula of C8H5F3O2 and a molecular weight of 190.12 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzoic Acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) and a trifluoromethyl group (-CF3) .


Chemical Reactions Analysis

As mentioned above, 4-(Trifluoromethyl)benzoic acid can react with salicylanilide to form 4-(trifluoromethyl)benzoates .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzoic Acid is a solid at 20℃ . It has a melting point range of 221.0 225.0 °C .

Scientific Research Applications

Reactivity of Ethyl Esters

A study by Kolisnyk et al. (2018) delved into the reactivity of esters, including those similar to (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester. They found that the rate constants of alkaline hydrolysis of these esters depend on the structure and the length of the hydrocarbon chain at the heterocyclic nitrogen atom. The introduction of hydrocarbon radicals to the structure of the heterocycle slows down the reaction, while chain extension accelerates it. The effect of the electronic nature of the substituents on the reactivity was quantitatively assessed by the Hammett equation, suggesting that the reaction parameter values are positive in the studied temperature range, confirming the BAC2 mechanism of the reaction (Kolisnyk et al., 2018).

Synthesis Applications

El‐Faham et al. (2013) researched the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for the synthesis of a series of α-ketoamide derivatives. These derivatives were synthesized by ring opening of N-acylisatin and then coupled to different amino acid esters using OxymaPure/DIC, yielding 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with excellent yield and purity. This indicates the potential for high efficiency in the synthesis process involving similar ester compounds (El‐Faham et al., 2013).

Crystal Structure Analysis

Ranganatha et al. (2012) conducted a detailed study on the crystal structure of a compound closely related to (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester. This study involved spectral analysis and X-ray diffraction studies, which revealed the compound's orthorhombic space group and unit-cell parameters. The analysis provided a deep understanding of the molecular structure and stability, which is crucial for any scientific application involving the compound (Ranganatha et al., 2012).

Safety and Hazards

4-(Trifluoromethyl)benzoic Acid may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-2-19-10(17)7-16-11(18)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQZOPDJFWHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester

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